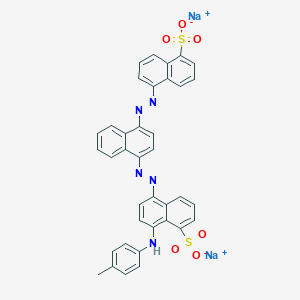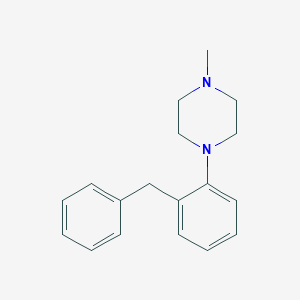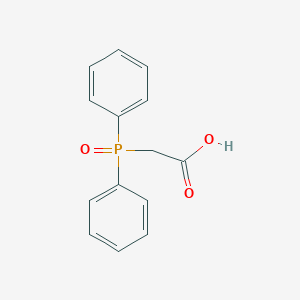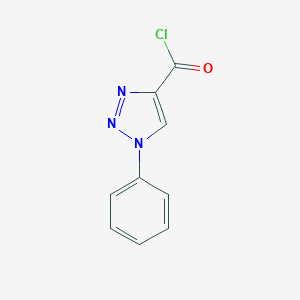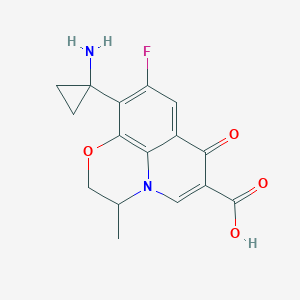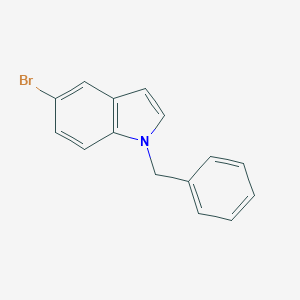
2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
Descripción general
Descripción
2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is a chemical compound with the molecular formula C11H13NO2 . It is also known by other names such as 4-ethoxy-3-pyridin-4-ylbut-3-en-2-one . The compound has a molecular weight of 191.23 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string representation of the molecule isInChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3 . The Canonical SMILES representation is CCOC=C(C1=CC=NC=C1)C(=O)C . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 191.23 g/mol, an XLogP3-AA of 1.1, and a topological polar surface area of 39.2 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . The compound’s complexity, as computed by Cactvs, is 217 .Aplicaciones Científicas De Investigación
Fungicide Development
Summary of the Application
“2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone” is used in the synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety. These compounds have shown promising fungicidal activities against various phytopathogens .
Methods of Application or Experimental Procedures
The new compounds were identified using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). One of the compounds was further confirmed by X-ray single crystal diffraction .
Results or Outcomes
The in vitro bioassays indicated that most of the title compounds displayed moderate to high fungicidal activities. One compound exhibited a broad-spectrum antifungal activities with the EC 50 values of 1.59, 0.46, 0.27 and 11.39 mg/L against S. sclerotiorum, P. infestans, R. solani and B. cinerea, respectively .
Synthesis of Nitrogen-based Heterocyclic Compounds
Summary of the Application
“2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone” could potentially be used in the synthesis of nitrogen-based heterocyclic compounds, such as pyridines, dihydropyridines, and piperidines . These compounds have a wide range of therapeutic effects and play significant roles in medicinal, synthetic, and bio-organic chemistry .
Results or Outcomes
Synthesis of 4-Hydroxy-2-quinolones
Summary of the Application
“2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone” could potentially be used in the synthesis of 4-hydroxy-2-quinolones . These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Results or Outcomes
Antioxidant and Xanthine Oxidase Inhibitory Activities
Summary of the Application
Derivatives of “2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone” have been synthesized and tested for their antioxidant and xanthine oxidase inhibitory activities .
Results or Outcomes
Synthesis of Piperazine Derivatives
Summary of the Application
“2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone” could potentially be used in the synthesis of piperazine derivatives . Piperazine derivatives are known to have a wide range of therapeutic effects and play significant roles in medicinal, synthetic, and bio-organic chemistry .
Propiedades
IUPAC Name |
4-ethoxy-3-pyridin-4-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATKKGJZTHMRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283461 | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone | |
CAS RN |
88349-61-5 | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88349-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxy-3-(4-pyridyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



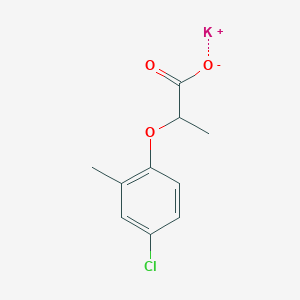
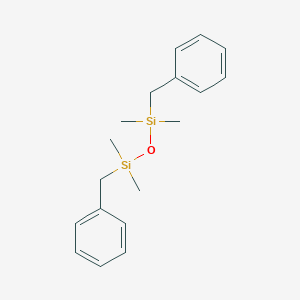
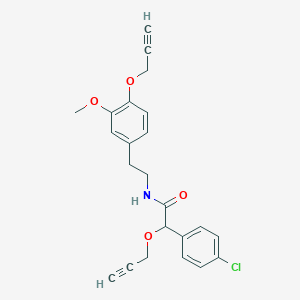
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
